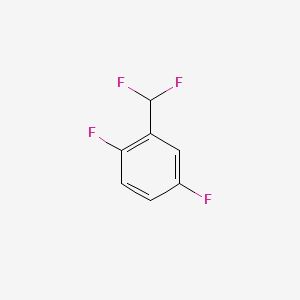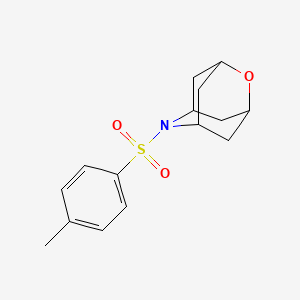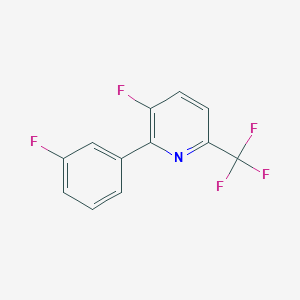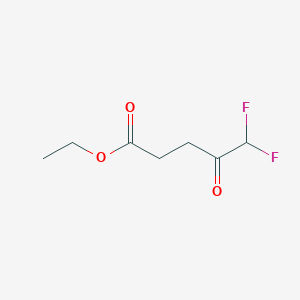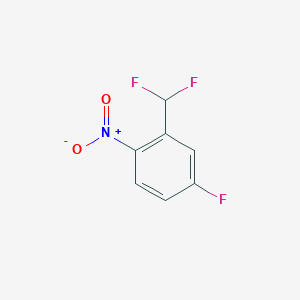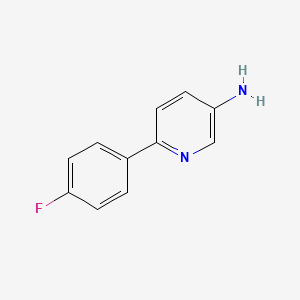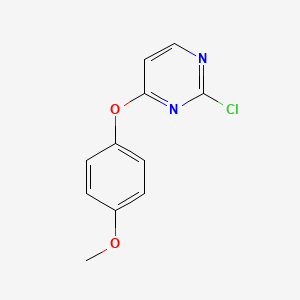
2-Chloro-4-(4-methoxyphenoxy)pyrimidine
Vue d'ensemble
Description
“2-Chloro-4-(4-methoxyphenoxy)pyrimidine” is a chemical compound with the molecular formula C11H9ClN2O2 and a molecular weight of 236.65 . It is used for research purposes .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been widely studied . Various synthesis pathways have been developed for the preparation of this functional scaffold . For instance, a compound was synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various methods such as Density Functional Theory (DFT) and Ab Initio calculations . The highest occupied molecular orbital and lowest unoccupied molecular orbital (HOMO-LUMO), their energy gap, and global reactive parameters can be calculated .Chemical Reactions Analysis
Pyrimidine compounds, including “this compound”, have various chemical and biological applications observed, especially in recent times . They undergo various reactions, including condensation, oxidation, and nucleophilic displacement .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 236.65 g/mol and a molecular formula of C11H9ClN2O2 . It also has a computed topological polar surface area of 35 Ų .Applications De Recherche Scientifique
Synthesis in Anticancer Drugs
2-Chloro-4-(4-methoxyphenoxy)pyrimidine is a significant intermediate in the synthesis of small molecule anticancer drugs. Research has developed rapid synthesis methods for such compounds, optimizing yields and confirming structures through NMR and MS spectrum analysis. These synthesis methods are crucial for the development of anticancer therapies (Kou & Yang, 2022), (Zhang et al., 2019).
Structural Analysis in Crystallography
The compound has been studied in the context of crystallography. The analysis of molecular structure, such as dihedral angles and intermolecular interactions, provides insights into the compound's properties. These studies are essential for understanding the compound's potential applications in various fields, including medicinal chemistry (Ren et al., 2011), (De et al., 2008).
Herbicidal Activity
This compound has been evaluated for its herbicidal activities. Studies have synthesized derivatives of this compound, assessing their effectiveness against certain plant species. This research contributes to the development of agricultural chemicals and herbicides (Gong-chun, 2011).
Antimicrobial and Antifungal Research
Research has also explored the antimicrobial and antifungal properties of derivatives of this compound. The synthesis of such derivatives and their subsequent testing against various microbial strains contribute to the search for new antimicrobial and antifungal agents (Gupta et al., 2013), (Jafar et al., 2017).
Mécanisme D'action
Target of Action
Pyrimidines, the class of compounds to which 2-chloro-4-(4-methoxyphenoxy)pyrimidine belongs, are known to interact with various biological targets, including nucleic acids and certain enzymes .
Mode of Action
The mode of action of this compound involves nucleophilic substitution reactions . The compound, being a halopyrimidine, is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions . This allows for the introduction of different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interactions with its targets . .
Analyse Biochimique
Biochemical Properties
2-Chloro-4-(4-methoxyphenoxy)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes and fluorescent dyes . The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of pyrimidine compounds have been noted to inhibit levels of interleukins such as IL-2 and IL-8, which are crucial in inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to undergo cobalt-catalyzed cross-coupling reactions with aryl halides . These interactions at the molecular level can lead to significant biochemical changes within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can exhibit potent anti-inflammatory effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, pyrimidine derivatives have been recognized as inhibitors of NF-κB and AP-1, which are involved in inflammatory responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways can lead to significant changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
Propriétés
IUPAC Name |
2-chloro-4-(4-methoxyphenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-15-8-2-4-9(5-3-8)16-10-6-7-13-11(12)14-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCIKDNPVQXGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


